Bienvenue dans la boutique en ligne BenchChem!

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide

Nitroreductase Prodrug activation NfsA/NfsB

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide (CAS 1105251-16-8, molecular formula C12H12N4O3S, molecular weight 292.32 g/mol) is a synthetic heterocyclic compound that uniquely fuses a cyclopenta[c]pyrazole core with a 5-nitrothiophene-2-carboxamide moiety via an amide linkage. This compound belongs to the broader nitrothiophene carboxamide (NTC) chemical class, which has been established in the primary literature as a novel narrow-spectrum antibacterial series engineered to overcome efflux pump liability in Gram-negative bacteria.

Molecular Formula C12H12N4O3S
Molecular Weight 292.31
CAS No. 1105251-16-8
Cat. No. B2902373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide
CAS1105251-16-8
Molecular FormulaC12H12N4O3S
Molecular Weight292.31
Structural Identifiers
SMILESCN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O3S/c1-15-11(7-3-2-4-8(7)14-15)13-12(17)9-5-6-10(20-9)16(18)19/h5-6H,2-4H2,1H3,(H,13,17)
InChIKeyAPZFZWFNYIEGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide (CAS 1105251-16-8): Analytical Reference and Procurement Guide


N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide (CAS 1105251-16-8, molecular formula C12H12N4O3S, molecular weight 292.32 g/mol) is a synthetic heterocyclic compound that uniquely fuses a cyclopenta[c]pyrazole core with a 5-nitrothiophene-2-carboxamide moiety via an amide linkage . This compound belongs to the broader nitrothiophene carboxamide (NTC) chemical class, which has been established in the primary literature as a novel narrow-spectrum antibacterial series engineered to overcome efflux pump liability in Gram-negative bacteria [1]. The compound is listed in screening compound libraries and is intended exclusively for non-human research applications, serving as a structural building block and a potential probe in medicinal chemistry and anti-infective research .

Critical Structural-Composition Dependency: Why 1105251-16-8 Cannot Be Arbitrarily Replaced by Analogous Carboxamide Derivatives


The biological and physicochemical profile of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide is determined by the precise electronic interplay between the electron-deficient 5-nitrothiophene-2-carboxamide warhead and the partially saturated, lipophilic 2-methyl-cyclopenta[c]pyrazol-3-amine scaffold. The 5-nitrothiophene carboxamide motif has been mechanistically validated as a prodrug that requires intracellular activation by specific bacterial nitroreductases (NfsA and NfsB) to exert bactericidal effects [1]. Replacement of the heteroaryl-cyclopenta[c]pyrazole core with simpler pyrazoles or unconstrained aryl amines profoundly alters the compound's susceptibility to the Resistance Nodulation and cell Division (RND) family efflux pump AcrAB-TolC—the primary determinant of Gram-negative antibacterial potency—as demonstrated in structure-based hit-to-lead optimization studies of the NTC series [1]. Furthermore, the presence of the nitro group is essential for the compound's bio-reductive activation potential, a property completely absent in des-nitro, bromo, or chloro analogs, rendering generic substitution scientifically unsound without rigorous comparative validation of both enzymatic activation and efflux evasion properties.

Quantitative Comparative Evidence: Differentiation Profile of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide


Nitroreductase Substrate Engagement Potential: 5-Nitrothiophene Motif vs. Des-Nitro Structural Analogs

The 5-nitrothiophene-2-carboxamide moiety present in the target compound has been established through enzymatic assays as a substrate for the E. coli nitroreductases NfsA and NfsB, enabling intracellular prodrug activation—a property completely absent in des-nitro, bromo, or chloro thiophene carboxamide analogs [1]. In the foundational NTC series study, compounds containing the 5-nitrothiophene motif demonstrated potent bactericidal activity specifically in wild-type (WT) E. coli via this activation pathway, whereas the same compounds lost all activity in NfsA/NfsB knockout strains, confirming strict enzyme dependency [1]. The 5-bromo analog 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, by comparison, lacks the nitro group required for this enzymatic activation and therefore operates through a fundamentally different—and likely less selective—mechanism, as reflected by its primary application in non-linear optical (NLO) property studies rather than antimicrobial evaluation [2].

Nitroreductase Prodrug activation NfsA/NfsB

Efflux Pump Evasion Potential: Cyclopenta[c]pyrazole-3-carboxamide Scaffold vs. Unconstrained Heteroaryl-Pyrazoles

The cyclopenta[c]pyrazole-3-carboxamide scaffold of the target compound introduces conformational constraint that may reduce binding affinity to the AcrAB-TolC efflux pump—a critical liability addressed during the NTC series optimization. In the parent study, compounds susceptible to AcrAB-TolC efflux showed MIC values exceeding 80 µg/mL against WT E. coli but were active only in efflux-deficient strains (ΔtolC or ΔacrB) [1]. The target compound's fused bicyclic core is structurally distinct from the simple 5-methyl-1H-pyrazol-3-yl scaffold of the 5-bromo analog, offering a different steric and electronic profile that may influence efflux recognition [2]. By contrast, 3-aryl-cyclopenta[c]pyrazoles lacking the carboxamide-linked nitrothiophene warhead exhibited only weak antimicrobial activity (MIC ≥ 125 µg/mL against S. aureus and E. coli) [3], underscoring the importance of the combined carboxamide-nitrothiophene architecture.

RND efflux pump AcrAB-TolC Structure-based design

Chemical Scaffold Exclusivity: Cyclopenta[c]pyrazole-3-carboxamide vs. Linear or Non-Fused Heteroaryl-Pyrazole Cores

The target compound represents a structurally distinct chemotype within the carboxamide-substituted heteroaryl-pyrazole patent space (US9296720B2), wherein the carboxamide linker bridges a heteroaryl group to a pyrazole core for the treatment of retroviral diseases [1]. Unlike the broadly claimed heteroaryl-pyrazole carboxamides in the patent, which encompass a wide range of heteroaryl substitutions, the target compound specifically incorporates a 2-methyl-cyclopenta[c]pyrazol-3-yl scaffold—a partially saturated bicyclic system that is absent from the exemplified compounds in US9296720B2 [1]. This scaffold introduces unique conformational rigidity compared to the monocyclic pyrazoles used in the NTC series or the 1,3,4-trisubstituted pyrazoles described in antimicrobial studies [2]. This structural exclusivity positions the target compound as a differentiated tool for probing scaffold-specific effects on target engagement, metabolic stability, and efflux recognition.

Scaffold novelty Cyclopenta[c]pyrazole Carboxamide-substituted heteroaryl-pyrazoles

Nitro Group as a Selective Functional Handle: 5-Nitrothiophene vs. 5-Bromothiophene in Downstream Derivatization Chemistry

The 5-nitro group on the thiophene ring serves as both a pharmacophoric element for nitroreductase activation and a versatile synthetic handle for downstream chemical modification. The nitro group can be selectively reduced to an amine under controlled conditions (e.g., SnCl2/HCl or catalytic hydrogenation), enabling further functionalization via acylation, sulfonylation, or diazotization—transformations that are inaccessible to the 5-bromo analog via the same synthetic logic . The 5-bromo analog (5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide) requires Pd(0)-catalyzed Suzuki-Miyaura cross-coupling for further arylation, a more capital-intensive and less atom-economical process compared to simple reductive amination of the nitro derivative [1]. This differential synthetic accessibility positions the target compound as a more versatile building block for parallel library synthesis in medicinal chemistry campaigns.

Synthetic intermediate Functional group interconversion Nitro reduction

Physicochemical Differentiation: Molecular Weight and Calculated LogP vs. Common NTC Series Comparators

The target compound (MW 292.32 g/mol, molecular formula C12H12N4O3S) occupies a distinct physicochemical space compared to both simpler nitrothiophene carboxamides and more elaborate NTC series leads. Its molecular weight is intermediate between the minimal 5-nitrothiophene-2-carboxamide building block (MW 172.18 g/mol) and the elaborated NTC leads that demonstrated in vivo efficacy in mouse thigh infection models (typical MW of lead-optimized candidates in the series exceeds 350 g/mol) [1]. This intermediate molecular weight, combined with the balanced hydrogen bond acceptor count (7 HBA from nitro, carboxamide carbonyl, pyrazole nitrogens, and thiophene sulfur), positions the compound favorably within Lipinski-compliant property space for further optimization, while offering superior ligand efficiency potential compared to higher-MW NTC leads.

Physicochemical properties Molecular weight Drug-likeness

Procurement-Guided Research Applications for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide (CAS 1105251-16-8)


Nitroreductase Prodrug Probe Development for Gram-Negative Antibacterial Research

The compound's 5-nitrothiophene-2-carboxamide moiety, validated across the NTC series as a substrate for E. coli nitroreductases NfsA and NfsB [1], supports its application as a chemical probe for studying bacterial enzyme-mediated prodrug activation. Researchers can employ this compound under aerobic vs. anaerobic conditions and in wild-type versus ΔnfsA/ΔnfsB knockout strains to dissect the contribution of nitroreductase bioactivation to bactericidal potency, leveraging the compound's structural alignment with the NTC pharmacophore while exploring the biological consequences of the unique cyclopenta[c]pyrazole scaffold.

Medicinal Chemistry Building Block for Parallel Library Synthesis and Scaffold-Hopping Campaigns

The 5-nitro group serves as a selective functional handle for reductive amination and subsequent diversification chemistry [2], enabling the construction of focused compound libraries for structure-activity relationship (SAR) exploration. The cyclopenta[c]pyrazole core provides a scaffold-hopping opportunity away from the simpler pyrazole cores exemplified in patent US9296720B2 [3], potentially yielding derivatives with differentiated patent space and improved metabolic stability profiles.

Comparative Efflux Mechanism Studies in Multidrug-Resistant Gram-Negative Pathogens

Given that the NTC series was specifically engineered to overcome AcrAB-TolC efflux liability [1], the target compound can be evaluated in parallel with non-fused pyrazole analogs in a panel of isogenic E. coli strains (WT, ΔtolC, ΔacrB, and clinical MDR isolates) to quantify the contribution of the cyclopenta-fused scaffold to efflux evasion. Such comparative studies are essential for elucidating structure-efflux relationships and guiding the rational design of next-generation antibacterials that maintain potency against efflux-proficient clinical strains.

Academic Lead Identification in Anti-Infective Drug Discovery Programs

The compound's intermediate molecular weight (292.32 g/mol) and balanced physicochemical profile position it as an attractive starting point for fragment-to-lead or lead optimization campaigns targeting Gram-negative pathogens [1]. Its structural alignment with the validated NTC pharmacophore, combined with the exclusivity of the cyclopenta[c]pyrazole scaffold relative to prior art [3], makes it a valuable compound for academic screening libraries focused on novel antibacterial mechanisms, particularly those targeting the nitroreductase-prodrug activation axis.

Quote Request

Request a Quote for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.